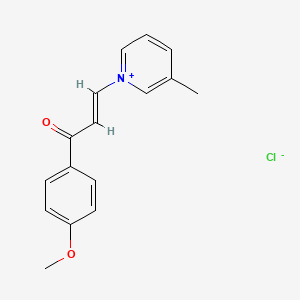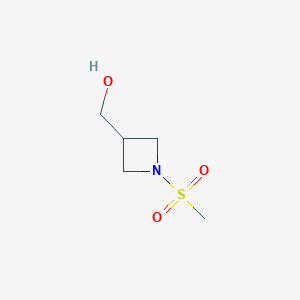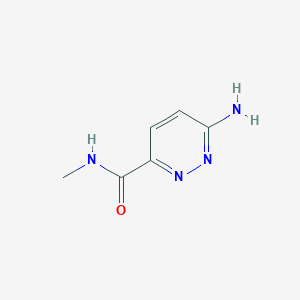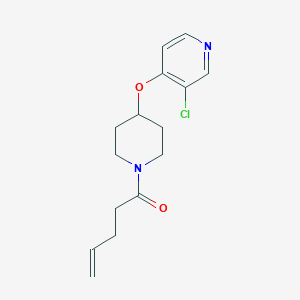
methyl 3-ethyl-5-(N-(2-fluoro-5-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 3-ethyl-5-(N-(2-fluoro-5-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound mentioned includes functional groups such as sulfamoyl and carboxylate, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . These methods may be relevant to the synthesis of the compound , suggesting that a similar approach could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was confirmed by single-crystal X-ray diffraction and characterized in the monoclinic system . These findings indicate that the molecular structure of the compound of interest would likely exhibit similar characteristics and could be elucidated using comparable techniques.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including selective cyclocondensation , alkylation, and acylation . The reactivity of the nitrogen atoms in the pyrazole ring often plays a crucial role in these transformations. The specific functional groups present in the compound of interest, such as the sulfamoyl and carboxylate groups, may also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various spectroscopic techniques and its structure was found to be stabilized by C-H···O interactions . These properties are essential for understanding the behavior of the compound in different environments and could be predictive of the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibition properties. Dohare et al. (2017) explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel in industrial pickling processes. The study found these derivatives, through experimental and quantum chemical studies, to exhibit significant corrosion inhibition efficiency, highlighting the potential industrial applications of such compounds in protecting metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery and medicinal chemistry, compounds structurally similar to "methyl 3-ethyl-5-(N-(2-fluoro-5-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate" have been synthesized and evaluated for their biological activities. Thangarasu, Manikandan, and Thamaraiselvi (2019) reported the discovery and synthesis of novel pyrazole derivatives, examining their efficacy through in silico, in vitro, and cytotoxicity validations. The study highlights the pyrazoles' potential in novel drug discovery, especially for their antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Fluorescent Molecules and Agricultural Chemicals
Wu et al. (2006) explored the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. The study found that certain derivatives exhibit novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, opening up applications in fluorescent labeling and agriculture (Wu et al., 2006).
Antibacterial Agents
Research into heterocyclic compounds containing a sulfonamido moiety, similar to the core structure , has shown promise in the development of new antibacterial agents. Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds demonstrating high antibacterial activities, indicating the potential of these molecules in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Activities
Additionally, Mert et al. (2014) investigated pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines, illustrating the broader applicability of such compounds in cancer research. The study indicated cell-selective effects and broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Eigenschaften
IUPAC Name |
methyl 5-ethyl-3-[(2-fluoro-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-4-10-12(14(19)22-3)13(17-16-10)23(20,21)18-11-7-8(2)5-6-9(11)15/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHCCFZEQYMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=C(C=CC(=C2)C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)




![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)


![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)

